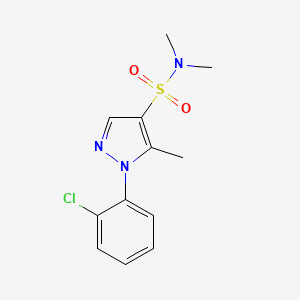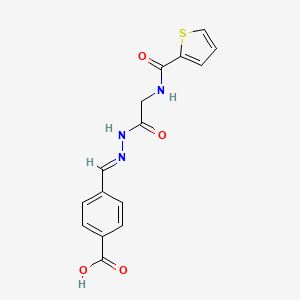
N-(3-bromophenyl)-2-phenylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-phenylsulfanylacetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to a phenylsulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-phenylsulfanylacetamide typically involves the reaction of 3-bromophenylamine with 2-phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., N-(3-methoxyphenyl)-2-phenylsulfanylacetamide.
Oxidation: Sulfoxides or sulfones, e.g., N-(3-bromophenyl)-2-phenylsulfinylacetamide.
Reduction: Amines, e.g., N-(3-bromophenyl)-2-phenylsulfanylethylamine.
科学的研究の応用
N-(3-bromophenyl)-2-phenylsulfanylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the phenylsulfanylacetamide moiety can interact with hydrogen bond donors or acceptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)-2-phenylacetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-2-phenylsulfanylacetamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
N-(3-bromophenyl)-2-phenylsulfanylacetamide is unique due to the presence of both bromophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
特性
IUPAC Name |
N-(3-bromophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCQAVISOUCYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[2-[[1-(3-fluorophenyl)pyrazole-3-carbonyl]amino]phenyl]acetate](/img/structure/B7651171.png)






![2-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methylamino]-N-prop-2-enylbenzamide](/img/structure/B7651222.png)
![1-(2-chlorophenyl)-N-[(5-cyano-2-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7651229.png)
![N'-[(1E)-2-furylmethylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7651232.png)

![N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7651260.png)
![N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7651266.png)

